molecular formula C10H9BrO2 B8703893 5-bromo-3,4-dihydro-1H-isochromene-1-carbaldehyde

5-bromo-3,4-dihydro-1H-isochromene-1-carbaldehyde

Cat. No.: B8703893
M. Wt: 241.08 g/mol
InChI Key: GVTAOJQXJIVRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3,4-dihydro-1H-isochromene-1-carbaldehyde is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-3,4-dihydro-1H-isochromene-1-carbaldehyde

InChI

InChI=1S/C10H9BrO2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-3,6,10H,4-5H2

InChI Key

GVTAOJQXJIVRJN-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=C1C(=CC=C2)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromo-N-methyl-N-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxamide (3.0 g, 10 mmol) in 60 mL of anhydrous THF was cooled to −30° C. and then DIBAL-H (20 mmol) was added. The mixture was stirred at −30° C. for 1 hours. The reaction was quenched with water, extract with DCM. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated. The crude 5-bromo-3,4-dihydro-1H-isochromene-1-carbaldehyde was used for next step without purification.
Name
5-bromo-N-methyl-N-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxamide
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two

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